![molecular formula C15H19BrFN3OS B12232455 4-[1-(5-Bromo-3-fluoropyridin-2-yl)piperidine-3-carbonyl]thiomorpholine](/img/structure/B12232455.png)
4-[1-(5-Bromo-3-fluoropyridin-2-yl)piperidine-3-carbonyl]thiomorpholine
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Overview
Description
4-[1-(5-Bromo-3-fluoropyridin-2-yl)piperidine-3-carbonyl]thiomorpholine is a complex organic compound that features a piperidine ring substituted with a bromofluoropyridine moiety and a thiomorpholine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(5-Bromo-3-fluoropyridin-2-yl)piperidine-3-carbonyl]thiomorpholine typically involves multiple steps, starting with the preparation of the bromofluoropyridine intermediate. This intermediate can be synthesized through halogenation reactions involving bromine and fluorine sources. The piperidine ring is then introduced through nucleophilic substitution reactions. Finally, the thiomorpholine group is added via a coupling reaction under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions
4-[1-(5-Bromo-3-fluoropyridin-2-yl)piperidine-3-carbonyl]thiomorpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The bromine and fluorine atoms in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include:
- Oxidizing agents: Potassium permanganate, hydrogen peroxide.
- Reducing agents: Lithium aluminum hydride, sodium borohydride.
- Substitution reagents: Sodium methoxide, potassium tert-butoxide .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
4-[1-(5-Bromo-3-fluoropyridin-2-yl)piperidine-3-carbonyl]thiomorpholine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-[1-(5-Bromo-3-fluoropyridin-2-yl)piperidine-3-carbonyl]thiomorpholine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-(5-Bromo-3-fluoropyridin-2-yl)piperazine
- 6-Bromo-4-(6-fluoropyridin-3-yl)pyrazolo[1,5-a]pyridine-3-carbonitrile .
Uniqueness
4-[1-(5-Bromo-3-fluoropyridin-2-yl)piperidine-3-carbonyl]thiomorpholine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C15H19BrFN3OS |
---|---|
Molecular Weight |
388.3 g/mol |
IUPAC Name |
[1-(5-bromo-3-fluoropyridin-2-yl)piperidin-3-yl]-thiomorpholin-4-ylmethanone |
InChI |
InChI=1S/C15H19BrFN3OS/c16-12-8-13(17)14(18-9-12)20-3-1-2-11(10-20)15(21)19-4-6-22-7-5-19/h8-9,11H,1-7,10H2 |
InChI Key |
JZWGDMMPINVXJL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2=C(C=C(C=N2)Br)F)C(=O)N3CCSCC3 |
Origin of Product |
United States |
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